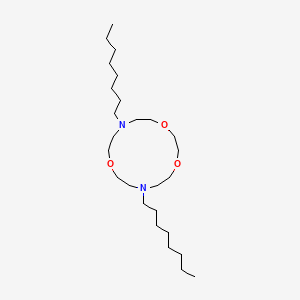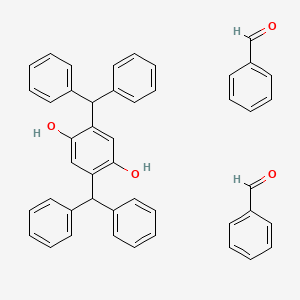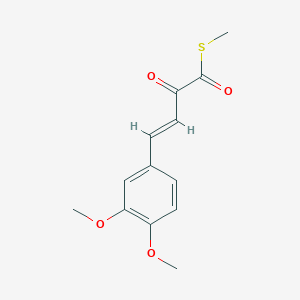
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound with the molecular formula C26H54N2O3. This compound belongs to the class of diazacyclopentadecanes, which are known for their ability to form stable complexes with various metal ions. The presence of three oxygen atoms and two nitrogen atoms in the ring structure allows for versatile coordination chemistry, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,10-trioxa-7,13-diazacyclopentadecane with octyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted diazacyclopentadecane derivatives.
Aplicaciones Científicas De Investigación
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of metal-based drugs.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but without the octyl groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom in the ring structure.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups instead of octyl groups.
Uniqueness
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to the presence of octyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This property makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug delivery and sensor development.
Propiedades
Número CAS |
803683-02-5 |
|---|---|
Fórmula molecular |
C26H54N2O3 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
7,13-dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C26H54N2O3/c1-3-5-7-9-11-13-15-27-17-21-29-22-18-28(16-14-12-10-8-6-4-2)20-24-31-26-25-30-23-19-27/h3-26H2,1-2H3 |
Clave InChI |
ZNYDOJREJJWXGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1CCOCCN(CCOCCOCC1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)










![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
